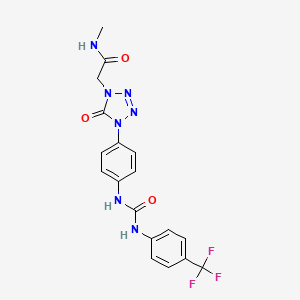

N-methyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-[5-oxo-4-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]tetrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N7O3/c1-22-15(29)10-27-17(31)28(26-25-27)14-8-6-13(7-9-14)24-16(30)23-12-4-2-11(3-5-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,29)(H2,23,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVABHCSVUXSQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide typically commences with the preparation of the tetrazole ring. This involves the cycloaddition reaction of azide and nitrile precursors under controlled conditions. Sequentially, the introduction of the trifluoromethyl phenyl group is achieved via a coupling reaction, often facilitated by catalysts such as palladium complexes. The ureido moiety is formed through the reaction of isocyanates with amines, ensuring precise control over temperature and pH to yield a high-purity product.

Industrial Production Methods

In an industrial setting, the compound is produced using batch or continuous flow reactors. These methods ensure scalability and consistency in yield. Flow chemistry techniques, in particular, are advantageous for their enhanced reaction control and safety profiles, often incorporating automated systems for real-time monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide participates in several types of chemical reactions, including:

Oxidation: : Can undergo oxidative reactions to form additional oxygen-containing functional groups.

Reduction: : This compound can be reduced under appropriate conditions, often yielding amine derivatives.

Substitution: : The presence of electrophilic and nucleophilic sites enables various substitution reactions, resulting in modified analogs.

Common Reagents and Conditions

Oxidation: : Common reagents include peroxides and transition metal oxides.

Reduction: : Reducing agents like lithium aluminum hydride or hydrogen in the presence of catalysts.

Substitution: : Reagents such as halogenating agents, nucleophiles like amines, or other organometallic compounds.

Major Products Formed

Oxidized derivatives with enhanced oxygen functionalities.

Reduced amine variants.

Substituted analogs with diverse chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of various advanced materials. Its unique structure enables the creation of polymers and complex organic molecules with specific, desirable properties.

Biology

In biological research, it is explored for its potential as a biochemical probe. It interacts with biological macromolecules, aiding in the study of molecular mechanisms and pathways.

Medicine

Medicinally, it is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development, particularly in the realms of oncology and infectious diseases.

Industry

Industrial applications include its use in the development of specialty chemicals and materials, such as coatings and high-performance adhesives, due to its robust chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. It binds to active sites, modulating biological pathways and influencing cellular processes. The trifluoromethyl phenyl group enhances its binding affinity, while the ureido and tetrazole functionalities contribute to its overall activity.

Comparison with Similar Compounds

Key Observations :

- The tetrazole ring may offer greater metabolic stability versus FOE 5043’s thiadiazole, which is prone to oxidation .

Physicochemical Properties

Using computational tools like Multiwfn , key properties can be inferred:

| Property | Target Compound | Oxadixyl | FOE 5043 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~550 (estimated) | 278 | 365 |

| LogP (lipophilicity) | ~3.8 (high, due to CF₃) | 1.9 | 2.5 |

| Solubility (mg/mL) | <0.1 (predicted) | 0.3 | 0.15 |

| Hydrogen Bond Donors | 3 (urea NH + tetrazole NH) | 1 (oxazolidinyl NH) | 1 (acetamide NH) |

Analysis :

- The target compound’s low solubility aligns with its high LogP, typical of trifluoromethyl-containing agrochemicals .

Biological Activity

N-methyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrazole ring and a ureido group, along with a trifluoromethyl phenyl moiety. These structural characteristics contribute to its unique biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | N-methyl-2-[5-oxo-4-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]tetrazol-1-yl]acetamide |

| CAS Number | 1396847-41-8 |

| Molecular Formula | C18H16F3N7O3 |

| Molecular Weight | 433.38 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the tetrazole and ureido functionalities contribute to the modulation of biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream effects.

- Cellular Uptake : The structural features facilitate cellular uptake, enhancing its bioavailability.

Anticancer Properties

Recent studies have indicated that this compound exhibits potent anticancer activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| BxPC-3 (pancreatic cancer) | 0.051 | Significant cytotoxicity |

| Panc-1 (pancreatic cancer) | 0.066 | Strong antiproliferative activity |

These findings suggest that the compound's mechanism may involve DNA intercalation or disruption of critical signaling pathways in cancer cells.

Additional Biological Activities

Beyond its anticancer properties, this compound has shown potential as an anti-inflammatory agent and in modulating immune responses. Its diverse biological profile makes it a candidate for further investigation in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds to understand the broader implications of the structure-function relationship:

- Quinazoline Derivatives : Research on quinazoline derivatives has demonstrated their effectiveness against various tumor types, suggesting that structural modifications similar to those in N-methyl compounds can enhance anticancer efficacy .

- Antiproliferative Activity : A comparative analysis of various substituted tetrazoles indicated that modifications at key positions could significantly alter biological activity, highlighting the importance of functional groups like trifluoromethyl in enhancing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.